molecular formula C9H15N3 B3322893 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine CAS No. 1556127-66-2

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine

Cat. No. B3322893
CAS RN: 1556127-66-2
M. Wt: 165.24
InChI Key: WWXMOZKAIUCAJK-UHFFFAOYSA-N
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Description

“1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine” is a chemical compound that is part of the imidazo[1,2-a]pyrimidine family . It has been studied for its potential antimicrobial properties . The compound is also known as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride .


Synthesis Analysis

The synthesis of this compound involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H, 13C NMR, Mass and IR spectral data . The linear formula of the compound is C7 H11 N3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.65 . More detailed physical and chemical properties are not provided in the sources.

Scientific Research Applications

Antibacterial Activity

The compound has been found to exhibit significant antibacterial activity. A series of hydrazone derivatives synthesized from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide showed excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria). These compounds also exhibited excellent antibacterial activity against P. aeruginosa (Gram-negative bacteria) and S. pyogenes (Gram-positive bacteria) .

Antimicrobial Activity

The compound has been used in the synthesis of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives, which have shown promising antimicrobial potential against both Gram-positive and Gram-negative bacterial strains .

Antioxidant Activity

Some derivatives of the compound have shown significant antioxidant activity. For example, one derivative was found to be a highly active antioxidant agent with an IC50 value of 46.31 using the DPPH assay .

Anticancer Activity

The compound has been used in the synthesis of new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. These derivatives have shown promising anticancer activities against five human cancer cell lines, namely A-549 lung cancer, Hs-683 glioma, MCF-7 breast cancer, SKMEL-28, and B16-F10 melanoma cell lines .

Neuroprotective Activity

A class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds is prescribed for treatment to reduce neurotoxic injury associated with anoxia or ischemia, which typically follows stroke, cardiac arrest, hypoglycemia, or perinatal asphyxia .

Drug Development

The compound’s potential in forming metal complexes, designing catalysts, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities, highlights its importance in drug development.

properties

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXMOZKAIUCAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C2N1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 2
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 3
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 4
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 5
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 6
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine

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